Leucine, N-(1-oxohexyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

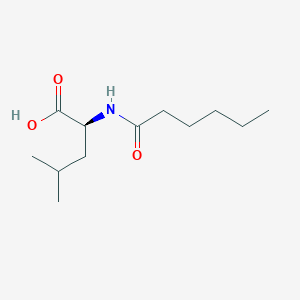

Leucine, N-(1-oxohexyl)-, also known as Leucine, N-(1-oxohexyl)-, is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality Leucine, N-(1-oxohexyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leucine, N-(1-oxohexyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Drug Development and Mechanism of Action

Leucine derivatives, particularly N-acetyl-leucine, have been studied for their pharmacological properties. Research indicates that acetylation of leucine alters its transport mechanisms within the body. Specifically, N-acetyl-l-leucine is taken up by organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1), bypassing the l-type amino acid transporter (LAT1) used by leucine itself. This alteration enhances the bioavailability of leucine in tissues, particularly in the central nervous system (CNS), where it acts as a signaling molecule to activate pathways such as mTORC1, which is crucial for muscle protein synthesis and metabolic regulation .

2. Treatment of Neurological Disorders

N-acetyl-leucine has shown promise in treating various neurological disorders. It is currently being investigated for conditions such as cerebellar ataxia, Niemann-Pick disease type C, and other lysosomal storage disorders. Clinical trials are ongoing to evaluate its efficacy in improving cognitive function and mobility in affected patients . The mechanism involves enhancing leucine availability to neurons, which may mitigate symptoms associated with these disorders.

Nutritional Applications

1. Muscle Growth and Metabolic Health

Leucine plays a critical role in promoting muscle protein synthesis and metabolic health. It activates the mTORC1 signaling pathway, which is pivotal for muscle growth and recovery post-exercise. Studies indicate that co-ingestion of carbohydrates with leucine can amplify these anabolic effects . This makes leucine supplementation a potential strategy for athletes seeking to enhance performance and recovery.

2. Management of Metabolic Disorders

Research has highlighted leucine's beneficial effects on lipid metabolism and insulin sensitivity, suggesting its potential role in managing metabolic diseases such as type 2 diabetes and obesity. By improving metabolic health markers, leucine supplementation could serve as an adjunct therapy for individuals at risk of metabolic syndrome .

Case Studies and Research Findings

Eigenschaften

CAS-Nummer |

133906-92-0 |

|---|---|

Molekularformel |

C12H23NO3 |

Molekulargewicht |

229.32 g/mol |

IUPAC-Name |

(2S)-2-(hexanoylamino)-4-methylpentanoic acid |

InChI |

InChI=1S/C12H23NO3/c1-4-5-6-7-11(14)13-10(12(15)16)8-9(2)3/h9-10H,4-8H2,1-3H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

InChI-Schlüssel |

AGYKPEGQFMCGNK-JTQLQIEISA-N |

SMILES |

CCCCCC(=O)NC(CC(C)C)C(=O)O |

Isomerische SMILES |

CCCCCC(=O)N[C@@H](CC(C)C)C(=O)O |

Kanonische SMILES |

CCCCCC(=O)NC(CC(C)C)C(=O)O |

Synonyme |

Leucine, N-(1-oxohexyl)- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.